PPTN Mesylate

P2Y14 Receptor Affinity Competitive Antagonism

PPTN Mesylate is a gold-standard P2Y14 antagonist with sub-nanomolar affinity (KB=434 pM) and >10,000-fold selectivity over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors. Unlike generic P2Y inhibitors, its unmatched selectivity ensures confounding off-target data is eliminated in chemotaxis, inflammation, and immune cell assays. Secure research-grade purity for reproducible target validation and antifungal synergy studies.

Molecular Formula C30H28F3NO5S
Molecular Weight 571.6 g/mol
Cat. No. B13445740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPTN Mesylate
Molecular FormulaC30H28F3NO5S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4)
InChIKeyNUTQRNOURPWIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPTN Mesylate: A Highly Selective P2Y14 Receptor Antagonist for Inflammatory and Immunological Research Procurement


PPTN Mesylate is a 4,7-disubstituted 2-naphthoic acid derivative and a competitive, high-affinity antagonist of the P2Y14 receptor (P2Y14R) [1]. Characterized by sub-nanomolar potency (KB = 434 pM) and a lack of activity at other P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13), it serves as a critical pharmacological probe for dissecting UDP-sugar signaling in inflammation, immune cell chemotaxis, and sterile inflammation models [2].

Why PPTN Mesylate Cannot Be Substituted with Generic P2Y Antagonists: A Procurement Risk Assessment


The P2Y receptor family comprises eight distinct subtypes with overlapping ligand specificities yet divergent tissue distributions and physiological roles [1]. Many commercially available P2Y antagonists, such as MRS2578 (P2Y6) or MRS2179 (P2Y1), exhibit incomplete selectivity profiles or lack validated functional data in immune cell models. Substituting PPTN Mesylate with a generic P2Y antagonist risks confounding experimental results due to off-target effects on P2Y1, P2Y12, or other receptors [2]. Only PPTN Mesylate demonstrates a rigorously documented >10,000-fold selectivity window over all other P2Y subtypes, ensuring that observed biological effects can be confidently attributed to P2Y14R blockade .

PPTN Mesylate Differentiation Evidence: Quantified Performance Against Key Comparators


Sub-Nanomolar Antagonist Affinity (KB = 434 pM) at Human P2Y14 Receptor

PPTN exhibits a sub-nanomolar equilibrium dissociation constant (KB) of 434 pM for the human P2Y14 receptor, determined via Schild analysis in C6 glioma cells stably expressing the receptor [1]. This potency surpasses that of earlier P2Y14 probes and establishes PPTN as the highest-affinity competitive antagonist for this receptor class.

P2Y14 Receptor Affinity Competitive Antagonism Schild Analysis

>10,000-Fold Selectivity Over Seven Other Nucleotide-Activated P2Y Receptors

At a concentration of 1 µM—over 2,300 times its KB for P2Y14—PPTN exhibits no detectable agonist or antagonist activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors [1]. This translates to a selectivity margin exceeding 10,000-fold over other P2Y family members . In contrast, many commonly used P2Y antagonists (e.g., MRS2578, MRS2179) show partial activity at multiple subtypes.

Selectivity P2Y Receptors Off-Target Specificity

Potent Inhibition of UDP-Glucose-Stimulated Chemotaxis in Human Neutrophils (IC50 ~1-4 nM)

PPTN completely blocks UDP-glucose-promoted chemotaxis of differentiated HL-60 human promyelocytic leukemia cells with an IC50 of ~1 nM in the presence of 10 µM UDP-glucose and ~4 nM in the presence of 100 µM UDP-glucose [1]. It also blocks chemotaxis of freshly isolated human neutrophils [2]. By comparison, the chemotactic response evoked by the chemoattractant peptide fMetLeuPhe was unaffected by PPTN, confirming pathway specificity [1].

Chemotaxis Neutrophil UDP-Glucose Inflammation

In Vivo Reduction of Neutrophil Recruitment in a Murine Model of Sterile Kidney Inflammation

Tail vein injection of mice with UDP-glucose induced the recruitment of neutrophils to the renal medulla, an effect that was prevented by treatment with the small molecule P2Y14 antagonist PPTN [1]. In a separate study of myocardial ischemia/reperfusion injury, PPTN promoted polarization of neutrophils to an anti-inflammatory N2 phenotype in the infarct area, counteracting inflammation [2]. These findings provide direct in vivo evidence of P2Y14-dependent inflammation and the efficacy of PPTN in mitigating it.

In Vivo Kidney Inflammation Neutrophil UDP-Glucose

Synergistic Antifungal Activity with Caspofungin Against Aspergillus fumigatus

PPTN, a highly specific antagonist of the human P2Y14 receptor, demonstrates synergistic antifungal activity when combined with caspofungin (CAS), ibrexafungerp, voriconazole (VOR), and amphotericin against Aspergillus fumigatus, including CAS- and VOR-resistant clinical isolates [1]. The combination of PPTN and CAS increases cell death in A. fumigatus, and PPTN shows reduced toxicity to human immortalized cell lines [2]. This represents a novel application beyond its canonical anti-inflammatory use.

Antifungal Aspergillus Synergy Drug Repurposing

Optimized Application Scenarios for PPTN Mesylate Based on Differentiated Performance


In Vitro Dissection of UDP-Glucose Signaling in Immune Cells

Use PPTN Mesylate to selectively block P2Y14-mediated chemotaxis and inflammatory cytokine release in human neutrophils, HL-60 cells, or primary immune cells. The >10,000-fold selectivity over other P2Y receptors [1] ensures that observed effects are specifically due to P2Y14R antagonism, avoiding confounding data from off-target P2Y1 or P2Y12 inhibition.

Preclinical Models of Sterile Inflammation and Ischemia-Reperfusion Injury

Administer PPTN Mesylate in murine models of acute kidney injury or myocardial ischemia/reperfusion to study the role of P2Y14 in neutrophil recruitment and tissue damage [2]. In vivo efficacy has been demonstrated in reducing neutrophil infiltration and promoting anti-inflammatory polarization [3].

Antifungal Adjuvant Research and Drug Repurposing Studies

Evaluate PPTN Mesylate as a synergistic adjuvant with caspofungin or voriconazole against drug-resistant Aspergillus fumigatus and Candida species [4]. This application leverages PPTN's unexpected antifungal synergy, which is independent of its anti-inflammatory activity and may open new therapeutic strategies.

Pharmacological Validation of P2Y14 as a Therapeutic Target in Pain and Metabolic Disorders

Employ PPTN Mesylate as a gold-standard tool compound to validate P2Y14R engagement in preclinical models of neuropathic pain, diabetes, or asthma [5]. Given that no P2Y14 antagonists have yet entered clinical trials [6], PPTN remains the most reliable probe for target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PPTN Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.